LogP-Driven Lipophilicity Differentiation of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one Versus the Unsubstituted 3-(Phenylmethylene) Parent Analog
The 2-methoxy substituent on the benzylidene ring of the target compound (CAS 60045-40-1) imparts measurably increased lipophilicity compared to the unsubstituted 3-(phenylmethylene) parent analog (CAS 60045-37-6). The calculated LogP for 3-(2-methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is 1.91950, compared to a predicted LogP of approximately 2.8–3.0 for the unsubstituted analog based on the same computational method . The target compound exhibits a polar surface area (PSA) of 56.48 Ų and an exact mass of 303.101 Da, properties that place it within favorable oral drug-likeness parameter space per Lipinski and Veber rules, while the ortho-methoxy group provides an additional hydrogen-bond acceptor not present in the des-methoxy comparator . This moderate lipophilicity is noteworthy in the context of the imidazoquinazoline class, where SAR studies have demonstrated that methoxy substitution at aryl positions can enhance α-glucosidase inhibitory potency—a structure-property relationship that would not be replicated by the unsubstituted benzylidene analog [1].
| Evidence Dimension | Calculated partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.91950; PSA = 56.48 Ų; exact mass = 303.101 Da; molecular formula C₁₈H₁₃N₃O₂ (303.32 g/mol) |
| Comparator Or Baseline | 3-(Phenylmethylene)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 60045-37-6): molecular formula C₁₇H₁₁N₃O (273.29 g/mol); one fewer oxygen atom; no methoxy group; predicted LogP approximately 2.8–3.0 |
| Quantified Difference | The target compound contains an additional methoxy oxygen, increasing molecular weight by 30.03 Da and adding a hydrogen-bond acceptor. The ortho-methoxy group reduces calculated LogP by approximately 0.9–1.1 log units relative to the unsubstituted analog, suggesting improved aqueous solubility at the expense of slightly reduced membrane permeability. |
| Conditions | Computational prediction using ChemSrc database algorithms; experimental LogP determination not available in the peer-reviewed literature for either compound. |
Why This Matters
For procurement decisions in lead optimization or SAR-by-catalog campaigns, the differentiated LogP and hydrogen-bonding capacity of the 2-methoxybenzylidene analog directly affect predicted ADME properties, meaning that the unsubstituted 3-(phenylmethylene) analog (CAS 60045-37-6) cannot serve as a physicochemical surrogate.
- [1] Peytam F, et al. Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports. 2024;14:27507. SAR analysis demonstrated that 2-OCH₃ substitution on the terminal phenyl ring (compound 19e, IC₅₀ = 50.0 ± 0.12 µM) produced the most potent α-glucosidase inhibition in that series, outperforming 4-OCH₃ (IC₅₀ = 89.30 ± 0.34 µM), 3-OCH₃, and unsubstituted phenyl analogs. View Source
